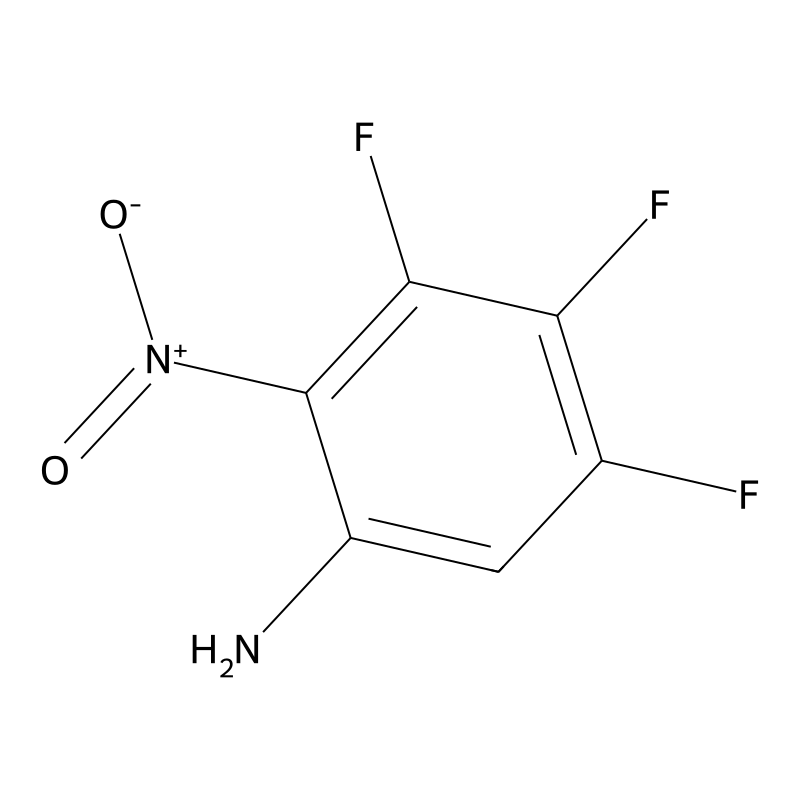

3,4,5-Trifluoro-2-nitroaniline

Content Navigation

Sourcing fluorinated anilines with incorrect substitution leads to regioisomeric mixtures and failed syntheses. 3,4,5-Trifluoro-2-nitroaniline (CAS 882068-89-5) provides a defined 3,4,5-trifluoro pattern critical for regioselective cyclizations in drug discovery. • Key precursor to Fluxapyroxad (SDHI fungicide) via trifluorobiphenyl core. • Enables direct access to 6,7,8-trifluoroquinoxalines for kinase inhibitor programs. • High purity achievable by metal-free reduction; minimizes trace metal contamination. Reliable supply with batch-to-batch consistency.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

3,4,5-Trifluoro-2-nitroaniline is a highly substituted aromatic compound featuring a unique arrangement of three electron-withdrawing fluorine atoms and a nitro group on an aniline scaffold. This specific substitution pattern creates a distinct electronic environment that governs its reactivity, making it a valuable precursor for complex organic molecules. Its primary utility is in the synthesis of fluorinated heterocycles, agrochemicals, and pharmaceutical intermediates, where the precise placement of fluorine is critical for modulating biological activity, metabolic stability, and other key properties.[1][2][3]

The precise 3,4,5-trifluoro substitution pattern is not interchangeable with other fluorinated nitroanilines (e.g., difluoro or alternative trifluoro isomers). The specific location of the fluorine atoms directly controls the regioselectivity of subsequent cyclization and nucleophilic substitution reactions. For instance, in the synthesis of quinoxaline-based kinase inhibitors or benzimidazole heterocycles, altering the fluorine positions would lead to different regioisomers with potentially dramatic and unpredictable changes in biological activity and physical properties.[4][5] Attempting to substitute this compound with a close analog is likely to result in failed synthetic steps, difficult-to-separate isomeric mixtures, or final products with inferior performance, compromising research timelines and procurement efficiency.

References

- [1] Krasnykh, O. et al. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Molecules 24, 4356 (2019).

- [2] Wang, Y. et al. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry 39, 2379572 (2024).

Essential Precursor for High-Potency Fungicide Fluxapyroxad

3,4,5-Trifluoro-2-nitroaniline is a direct precursor to 3',4',5'-trifluoro-2-aminobiphenyl, a key intermediate for the novel carboxamide fungicide Fluxapyroxad. Synthetic routes starting from related materials, such as 1,2,3-trifluorobenzene, often involve more complex, lower-yielding steps or require expensive catalysts and ligands unsuitable for large-scale production. A patented synthetic route reduces the nitro group of 3',4',5'-trifluoro-2-nitrobiphenyl (derived from 3,4,5-trifluoroaniline precursors) to the required amine in high yield (87%), demonstrating the efficiency of this pathway for producing a high-value agrochemical.[6]

| Evidence Dimension | Yield of Key Intermediate (3',4',5'-trifluoro-2-aminobiphenyl) |

| Target Compound Data | 87% yield via reduction of the corresponding nitrobiphenyl |

| Comparator Or Baseline | Alternative multi-step routes from different starting materials often have lower overall yields or higher process costs. |

| Quantified Difference | High-yielding final step in a validated industrial synthesis route. |

| Conditions | Catalytic reduction using aluminum-nickel alloy. |

This compound is integral to a proven, high-yield manufacturing route for a commercially significant fungicide, making it a reliable procurement choice for agrochemical synthesis.

Enabling Regiocontrolled Synthesis of Trifluorinated Quinoxalines

The synthesis of poly-fluorinated quinoxalines, a privileged scaffold in medicinal chemistry, depends critically on the substitution pattern of the diamine precursor. 3,4,5-Trifluoro-2-nitroaniline can be reduced to 3,4,5-trifluoro-1,2-phenylenediamine. Condensation of this diamine with diketones provides direct access to 6,7,8-trifluoro-substituted quinoxalines. Using a non-fluorinated or differently fluorinated precursor, such as 4,5-dichloro-1,2-phenylenediamine, results in a completely different substitution pattern (e.g., 6,7-dichloroquinoxaline) with distinct physicochemical and biological properties.[6] The specific 3,4,5-trifluoro pattern is therefore essential for accessing this specific region of chemical space.

| Evidence Dimension | Final Product Constitution |

| Target Compound Data | Leads to 6,7,8-trifluoro-substituted quinoxalines after reduction and cyclization. |

| Comparator Or Baseline | 4,5-dichloro-1,2-phenylenediamine (a common precursor) yields 6,7-dichloroquinoxalines. |

| Quantified Difference | Determines the presence and position of three fluorine atoms vs. two chlorine atoms on the final heterocyclic core. |

| Conditions | Condensation reaction with a 1,2-dicarbonyl compound (e.g., oxalic acid). |

For synthesizing quinoxaline-based compounds where fluorine atoms at the 6, 7, and 8 positions are required for target binding or property modulation, this specific precursor is non-negotiable.

Precursor Suitability: Efficient Metal-Free Reduction Compatibility

The reduction of the nitro group is a critical step in utilizing this compound. While many nitroarenes require metal catalysts (e.g., Pd, Pt, Fe), fluorinated nitroaromatics are shown to be excellent substrates for metal-free reduction using trichlorosilane in continuous flow. For example, 4-fluoronitrobenzene is reduced to 4-fluoroaniline with 98% conversion and a 90% isolated yield.[6] This compatibility with modern, metal-free flow chemistry processes is a key processability advantage, avoiding potential metal contamination in the final product—a critical concern in pharmaceutical and electronic materials synthesis. In contrast, traditional methods like iron/acid reduction can be slower and introduce metallic impurities requiring removal.[7]

| Evidence Dimension | Nitro Group Reduction Efficiency (Metal-Free) |

| Target Compound Data | Fluorinated nitroarenes show high conversion (>98%) and isolated yields (90-96%) in metal-free flow reduction. |

| Comparator Or Baseline | Traditional batch reduction methods (e.g., Fe/acetic acid) often result in lower yields (e.g., 79% for 2-fluoro-5-nitroaniline) and introduce metal contaminants. |

| Quantified Difference | Potentially >10% higher yield and elimination of metal-based catalysts and associated purification steps. |

| Conditions | Continuous flow reaction with HSiCl3 and Hünig's base at room temperature. |

This compound's compatibility with efficient, clean, metal-free reduction protocols simplifies downstream processing and enhances final product purity, a key procurement consideration for high-value applications.

Development of Next-Generation SDHI Fungicides

This compound is the right choice for research and manufacturing groups developing novel succinate dehydrogenase inhibitor (SDHI) fungicides. Its established role as a precursor to the commercial product Fluxapyroxad demonstrates its utility in forming the critical trifluorinated biphenyl core required for high efficacy.[6]

Synthesis of Fluorinated Quinoxaline-Based Kinase Inhibitors

In medicinal chemistry programs targeting kinases, where precise fluorine placement on a quinoxaline scaffold is necessary to enhance binding affinity or modulate ADME properties, this compound is an essential starting material. After reduction, it enables the direct synthesis of 6,7,8-trifluoroquinoxalines, a structural motif not readily accessible from other precursors.[7]

Manufacturing Workflows Requiring High-Purity Amines Free of Metal Contaminants

For applications in pharmaceuticals or organic electronics where trace metal contamination is unacceptable, this precursor is highly suitable. Its efficient conversion to the corresponding amine via metal-free reduction methods simplifies purification and ensures the high purity of the resulting intermediate, streamlining the overall manufacturing process.[8]

References

- [1] CN109942433B - A kind of chemical synthesis method of 3', 4', 5'-trifluoro-2-aminobiphenyl. Google Patents.

- [2] Al-Gorish, A. M. SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 8(10), 4231-4235 (2017).

- [3] Cantillo, D., et al. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry 12, 2642-2648 (2016).

XLogP3

Explore Compound Types